molecular formula C8H12N2O2 B2483465 3-Isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 890591-01-2; 92933-49-8

3-Isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2483465
CAS No.: 890591-01-2; 92933-49-8
M. Wt: 168.196
InChI Key: OCAWPZXEVMMJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a member of pyrazoles.

Scientific Research Applications

Functionalization and Derivative Formation

  • 3-Isobutyl-1H-pyrazole-5-carboxylic acid derivatives have been explored for their potential in forming various compounds. One study demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide via reaction with acid chloride, showcasing the versatility of these compounds in synthesis and functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives further exemplifies the compound's applicability in generating a variety of functionalized molecules (Yıldırım & Kandemirli, 2006).

Synthesis of Ligands and Catalysts

  • The compound's derivatives are instrumental in synthesizing ligands for potential use in medicinal chemistry and metal complex catalysis. Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids have been synthesized, highlighting the potential of these compounds in creating polychelated ligands (Dalinger et al., 2020).

Coordination Chemistry and Crystallography

  • Pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showcasing their potential in coordination chemistry and crystallography. The synthesis and characterization of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives emphasize their significance in structural chemistry (Radi et al., 2015).

Synthesis of Azides and Triazoles

  • The compound serves as a basis for synthesizing novel azides and triazoles, integral in creating new molecular structures for various applications. This synthesis pathway highlights the compound's role in developing structurally diverse molecules with potential applications in multiple scientific fields (Dalinger et al., 2020).

Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAWPZXEVMMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-49-8
Record name 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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